N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine
Description
Chemical Nomenclature and Classification
| Property | Detail |
|---|---|
| IUPAC Name | N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine |
| Alternative Names | C8-dG-PhIP adduct, PhIP-deoxyguanosine adduct, dG-C8-PhIP |
| Molecular Formula | C₂₃H₂₃N₉O₄ |
| Molecular Weight | 489.49 g/mol |
| CAS Number | 303173-39-9 |
| Classification | DNA adduct, heterocyclic aromatic amine (HAA) |
This adduct belongs to the HAA class, which includes carcinogens formed during thermal processing of protein-rich foods. Its structure combines a deoxyguanosine moiety with a heterocyclic aromatic amine core containing a phenyl group and methyl substituent.
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVGJHQDVDVQHH-ARFHVFGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931641 | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142784-25-6 | |
| Record name | N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Catalytic Conditions
The most efficient chemical synthesis of PhIP-C8-dG employs a palladium-catalyzed N-arylation (Buchwald–Hartwig reaction). This method involves coupling a protected 8-bromo-2'-deoxyguanosine derivative with PhIP in the presence of a palladium catalyst. The key steps include:
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Catalyst Selection : A Xantphos-chelated palladium catalyst is used to facilitate the coupling reaction. This ligand stabilizes the palladium intermediate, enhancing reaction efficiency and reducing side products.
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Solvent System : The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis of sensitive intermediates.
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Temperature and Duration : Optimal yields are achieved at 80–100°C over 12–24 hours, ensuring complete conversion of the brominated deoxyguanosine precursor to the PhIP-adducted product.
The reaction proceeds via oxidative addition of the palladium catalyst to the 8-bromo-deoxyguanosine, followed by transmetallation with PhIP and reductive elimination to form the C8-dG-PhIP adduct.
Conversion to Phosphoramidite for Oligonucleotide Synthesis
After isolation, the PhIP-C8-dG adduct is converted into a 5'-O-dimethoxytrityl (DMT)-protected 3'-O-phosphoramidite derivative. This modification enables its incorporation into oligodeoxyribonucleotides using solid-phase synthesis. Critical steps include:
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Protection Strategies : The 5'-hydroxyl group is protected with DMT, while the 3'-hydroxyl is converted to a phosphoramidite moiety using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
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Purification : Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity, as confirmed by mass spectrometry (MS).
This approach allows site-specific incorporation of PhIP-C8-dG into DNA strands, facilitating studies on adduct-induced mutagenesis and repair.
In Vitro Adduct Formation Using Activated PhIP Metabolites
Reaction with N-Acetoxy-PhIP
PhIP-C8-dG adducts are commonly synthesized in vitro by reacting DNA with N-acetoxy-PhIP, the bioactivated form of PhIP. This method mimics the metabolic activation pathway observed in vivo:
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Reaction Conditions : Single-stranded or double-stranded DNA is incubated with N-acetoxy-PhIP in buffered solutions (pH 7.4) at 37°C for 4–8 hours.
-
Adduct Distribution : The C8-dG adduct constitutes >70% of total adducts, with minor products including N2-guanine and polar adducts (e.g., spirobisguanidino-PhIP derivatives).
For example, incubating an 11-mer oligonucleotide with N-acetoxy-PhIP yields ~50% C8-dG-PhIP adducts, as quantified by UV spectroscopy and NMR.
Optimization of Reaction Parameters
Key variables influencing adduct yield include:
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DNA Conformation : Single-stranded DNA exhibits higher reactivity due to increased accessibility of the C8 position.
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Molar Ratio : A 10:1 excess of N-acetoxy-PhIP to DNA bases maximizes adduct formation while minimizing nonspecific modifications.
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Purification Techniques : HPLC with ion-pairing agents (e.g., triethylammonium acetate) separates adducted oligonucleotides from unmodified DNA.
Enzymatic Metabolic Activation and DNA Binding
Metabolic Pathway Leading to PhIP-Nitrenium Ion
PhIP requires enzymatic activation to form the reactive nitrenium ion. The process involves two stages:
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Cytochrome P450-Mediated Oxidation : CYP1A2 hydroxylates PhIP to N-hydroxy-PhIP.
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Esterification by NAT or SULT : N-Hydroxy-PhIP is acetylated (by N-acetyltransferases) or sulfonated (by sulfotransferases) to form N-acetoxy-PhIP or N-sulfooxy-PhIP, which undergo heterolytic cleavage to generate the PhIP-nitrenium ion.
In Vitro Incubation with Liver Microsomes
To simulate in vivo conditions, DNA is incubated with PhIP and liver microsomes containing CYP1A2 and NAT/SULT enzymes:
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Incubation Setup : Reactions contain NADPH (for CYP activity), acetyl-CoA (for NAT), or 3'-phosphoadenosine-5'-phosphosulfate (for SULT).
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Adduct Quantification : LC-MS/MS analysis of hydrolyzed DNA detects ~15 adducts per 10^6 nucleotides in colon tissue from PhIP-treated mice.
Analytical Methods for Adduct Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS with isotope dilution is the gold standard for PhIP-C8-dG detection:
32P-Postlabeling Assay
Although less specific than LC-MS/MS, 32P-postlabeling remains widely used for adduct screening:
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Procedure : DNA is digested to 3'-nucleotides, labeled with [γ-32P]ATP, and separated by thin-layer chromatography (TLC).
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Sensitivity : Detects 1 adduct per 10^9 nucleotides but requires synthetic PhIP-C8-dG standards for calibration.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazo[4,5-beta]pyridine ring.
Substitution: Substitution reactions can occur at the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deaminated products .
Scientific Research Applications
Mutagenicity Studies
Research has demonstrated that dG-C8-PhIP is mutagenic in mammalian cells. A study utilized site-specifically modified oligodeoxynucleotides to investigate the mutagenic properties of this DNA adduct. The research revealed that when dG-C8-PhIP-modified oligomers were transfected into simian kidney cells, they generated preferential incorporation of the correct base opposite the lesion, primarily resulting in G → T transversions. The frequency and specificity of mutations were influenced by the surrounding sequence context, with higher mutation rates observed when certain nucleotides flanked the adduct .
Biochemical Mechanisms of Action
The formation of dG-C8-PhIP is linked to oxidative stress and lipid peroxidation products. Studies indicate that reactive intermediates produced from PhIP metabolism lead to the formation of this mutation-prone adduct in prostate cells. The biochemical pathways involved in this process suggest that oxidative stress not only contributes to DNA damage but also plays a role in carcinogenesis associated with high consumption of well-done cooked meats .
Implications for Cancer Research
The identification of dG-C8-PhIP as a significant DNA adduct has implications for understanding the mechanisms behind prostate cancer development. The association between well-done red meat consumption and aggressive prostate cancer risk has been substantiated by evidence linking dG-C8-PhIP formation with mutagenesis in prostate tissue. This highlights the importance of studying dietary factors and their biochemical consequences on DNA integrity and cancer risk .
Research Methodologies
Various methodologies have been employed to study dG-C8-PhIP, including:
- Site-Specific Mutagenesis : Utilizing modified oligodeoxynucleotides to explore mutation frequencies and spectra.
- Molecular Dynamics Simulations : To understand the structural dynamics of dG-C8-PhIP within DNA and its interactions with repair mechanisms.
- Biochemical Assays : To measure the formation of adducts and assess their mutagenic potential through cell-based assays.
These approaches provide comprehensive insights into how dG-C8-PhIP interacts with cellular machinery and contributes to genetic alterations.
Data Summary Table
| Study Focus | Findings | Methodology Used |
|---|---|---|
| Mutagenicity | G → T transversions observed; influenced by sequence context | Site-specific mutagenesis |
| Biochemical Mechanisms | Reactive intermediates lead to high levels of dG-C8-PhIP formation | Biochemical assays |
| Cancer Risk Association | Link between well-done meat consumption and aggressive prostate cancer | Epidemiological studies |
| Future Research Directions | Need for longitudinal studies and enhanced detection methods | Proposed methodologies |
Mechanism of Action
The mechanism of action of N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine involves its interaction with DNA. The compound forms adducts with guanine bases in DNA, leading to structural distortions that can interfere with DNA replication and repair processes. These distortions can result in mutations and contribute to the development of cancer .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Mechanistically Similar Compounds
Structural Analogues: C8-Guanine Adducts of HAAs
PhIP-C8-dG shares structural and mechanistic similarities with other HAAs that form C8-dG adducts:
Key Findings :
- Adduct Stability : PhIP-C8-dG exhibits comparable stability to dG-C8-4-ABP and dG-C8-IQ, resisting rapid enzymatic repair due to its bulky aromatic structure .
- Mutagenic Specificity : Like dG-C8-AF, PhIP-C8-dG primarily induces G→T transversions during DNA replication, with dCMP misincorporation opposite the adduct .
Metabolic Activation Pathways
PhIP-C8-dG formation depends on CYP1A2 and NAT2, similar to other HAAs (e.g., MeIQx and IQ). However, PhIP activation is less dependent on sulfotransferases compared to 4-ABP, which relies heavily on SULT1A1 . Notably, urinary excretion of PhIP metabolites (e.g., 4'-hydroxy-PhIP) is lower than that of MeIQx, suggesting differences in bioavailability or tissue-specific metabolism .
Adduct Quantitation and Detection Methods
PhIP-C8-dG detection methods have evolved significantly:
PhIP-C8-dG-Specific Advances :
- Online Column-Switching LC-MS/MS : Enables automated purification, achieving a detection limit of 1.5 adducts/10⁸ nucleotides using [¹³C₁₀]-PhIP-C8-dG as an internal standard .
- Dose-Response : Linear correlation (r = 0.9998) between N-acetoxy-PhIP concentration and adduct levels in vitro (0.0001–0.1 mg/mL) .
In Vivo Adduct Levels
PhIP-C8-dG adduct levels vary by tissue and species:
Contrasts :
- Rodents show higher adduct accumulation due to efficient metabolic activation and lower repair capacity compared to humans .
- Human studies frequently fail to detect PhIP-C8-dG in tissues, possibly due to lower exposure levels or efficient repair .
Mutagenic and Carcinogenic Potency
- PhIP vs. IQ: PhIP-C8-dG is less mutagenic than IQ-derived adducts but exhibits organotropism for colon and prostate, whereas IQ primarily targets the liver .
- Sequence Context : PhIP-C8-dG mutagenesis is influenced by flanking nucleotides (e.g., 5'-CpG-3' sites), similar to dG-C8-AF .
Biological Activity
N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine, commonly referred to as dG-C8-PhIP, is a significant DNA adduct formed by the reaction of the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with deoxyguanosine. This compound has garnered attention due to its mutagenic properties and potential implications in cancer development.
Formation and Detection of dG-C8-PhIP
The formation of dG-C8-PhIP occurs when N-acetoxy-PhIP reacts with deoxyguanosine. This reaction has been extensively studied using various methodologies, including high-performance liquid chromatography (HPLC) and 32P-postlabeling techniques. Research indicates that N-acetoxy-PhIP binds to DNA at a significantly higher rate than its N-hydroxy or nitro derivatives, which do not exhibit detectable binding under similar conditions .
Key Findings on Adduct Formation
Mutagenic Properties
dG-C8-PhIP is recognized for its mutagenic activity, primarily inducing G → T transversions in mammalian cells. A study utilizing site-specific oligodeoxynucleotides demonstrated that the presence of dG-C8-PhIP significantly increased mutation frequencies, particularly when flanked by dC or dG bases. In contrast, the presence of dA resulted in lower mutation rates .
Mutation Spectrum Analysis
| Flanking Base | Mutation Frequency (%) | Mutation Type |
|---|---|---|
| dC | 28 - 30 | G → T transversions |
| dG | 28 - 30 | G → T transversions |
| dA | 13 | Lower mutation frequency |
Carcinogenic Potential
The carcinogenic potential of PhIP and its metabolites, including dG-C8-PhIP, has been established through various animal studies. PhIP has been shown to induce tumors in the colon, prostate, and mammary glands of rats, suggesting its role as a dietary carcinogen in humans . The mechanism involves metabolic activation via cytochrome P450 enzymes leading to the formation of reactive intermediates that bind to DNA.
Case Studies and Research Findings
Several studies have documented the biological activity and implications of dG-C8-PhIP:
- Tumor Induction in Rats : Research has shown that exposure to PhIP leads to tumorigenesis in multiple organs, reinforcing its classification as a potential human carcinogen .
- DNA Adduct Quantification : A study reported an average detection of 14.8 ± 3.7 PhIP-C8-dG adducts per deoxynucleosides in colon tissue from mice treated with PhIP, highlighting the relevance of this adduct in understanding cancer risk associated with dietary exposure .
Q & A
Q. What methodologies are most effective for detecting and quantifying PhIP-C8-dG DNA adducts in biological samples?
PhIP-C8-dG detection employs advanced analytical techniques:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Online column-switching LC-ESI-MS/MS with [¹³C₁₀]-labeled internal standards enables automated sample cleanup and precise quantification. This method achieves a limit of detection (LOD) of 2.5 fmol and quantifies adducts at levels as low as 1.5 adducts per 10⁸ nucleotides .
- ³²P-Postlabeling: While historically prevalent, this method lacks structural confirmation and relies on TLC separation, leading to inter-laboratory variability. It is less sensitive than accelerator mass spectrometry (AMS) but requires smaller DNA quantities .
- Accelerator Mass Spectrometry (AMS): Highly sensitive (detection at attomole levels) but requires isotopic labeling (³H/¹⁴C), limiting its use in human studies .
Key Comparison:
| Method | Sensitivity | Structural Confirmation | Throughput |
|---|---|---|---|
| LC-MS/MS | 1.5 adducts/10⁸ | Yes | High |
| ³²P-Postlabeling | ~1 adduct/10⁷ | No | Moderate |
| AMS | 0.1–1 adduct/10¹⁰ | No | Low |
Q. How is PhIP-C8-dG formed through metabolic activation of PhIP?
PhIP undergoes CYP1A2-mediated oxidation to N-hydroxy-PhIP, which is esterified by N-acetyltransferases (NAT) or sulfotransferases (SULT) to form reactive nitrenium ions. These ions covalently bind to the C8 position of deoxyguanosine, forming PhIP-C8-dG adducts. This pathway is critical in colon, prostate, and mammary tissues, aligning with PhIP-induced carcinogenesis in rodents .
Key Enzymes:
- CYP1A2: Primary oxidase for N-hydroxylation.
- NAT/SULT: Phase II enzymes enabling electrophilic nitrenium ion formation.
Q. What are the tissue-specific differences in PhIP-C8-dG adduct formation?
PhIP-C8-dG levels vary across tissues due to metabolic activity and DNA repair efficiency:
- Colon: Highest adduct levels (14.8 ± 3.7 adducts/10⁶ nucleotides in mice), correlating with tumorigenesis .
- Liver: Lower adduct accumulation despite high metabolic activity, likely due to detoxification pathways .
- Prostate: Adduct formation linked to oxidative stress and lipid peroxidation, with implications for dietary carcinogenesis .
Advanced Research Questions
Q. How does sequence context influence the mutagenic outcomes of PhIP-C8-dG adducts?
Flanking nucleotides significantly affect mutation frequency and type:
- Flanking dC/dG: 28–30% mutation rate, predominantly G→T transversions.
- Flanking dA: 13% mutation rate, with fewer deletions .
Mutation Spectrum by Flanking Base (Mammalian Cells):
| Flanking Base | Mutation Frequency (%) | Primary Mutation Type |
|---|---|---|
| dC/dG | 28–30 | G→T Transversion |
| dA | 13 | G→T Transversion |
| dT | 28–30 | Single-base Deletion |
Mechanistically, bulky adducts distort DNA helix geometry, interfering with replication and repair .
Q. What methodological challenges arise in distinguishing PhIP-C8-dG from isomeric adducts using mass spectrometry?
- Isobaric Interferences: Co-eluting adducts with similar m/z ratios require high-resolution MS or MSⁿ (n ≥ 3) to resolve. For example, MS³ scans eliminate background noise by isolating guanyl-PhIP fragments (m/z 379→363→346) .
- Internal Standards: [¹³C₁₀]-PhIP-C8-dG ensures quantification accuracy, avoiding deuterium exchange artifacts .
- Matrix Effects: Online column-switching reduces ion suppression from unmodified nucleotides, enhancing sensitivity .
Q. How do in vitro models recapitulate PhIP metabolic activation for adduct studies?
- Liver S9 Fractions: Provide CYP1A2 and NAT/SULT enzymes to bioactivate N-hydroxy-PhIP. Dose-dependent adduct formation (5.5–2728 adducts/10⁶ nucleotides) validates enzymatic activity .
- Cell-Free Systems: Reaction of N-acetoxy-PhIP with salmon testis DNA generates adducts for mechanistic studies .
- Limitations: In vitro models may underestimate tissue-specific detoxification (e.g., glutathione conjugation in liver) .
Q. What are the implications of PhIP-C8-dG detection in human biomonitoring?
- Epidemiological Correlation: PhIP intake from well-done meat correlates with aggressive prostate cancer (OR = 1.5–2.0). LC-MS/MS detects adducts in prostate biopsies, linking dietary exposure to DNA damage .
- Analytical Sensitivity: Current LC-MS/MS methods require ≥50 μg DNA, limiting utility in low-exposure cohorts. AMS remains the gold standard for ultra-trace detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
